1-(3-Chlorophenyl)-4-(furan-3-ylmethyl)piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-(furan-3-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a chlorophenyl group attached to the piperazine ring and a furan-3-ylmethyl substituent
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-(furan-3-ylmethyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with furan-3-ylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-(furan-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(furan-3-ylmethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(furan-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-(furan-3-ylmethyl)piperazine can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine: Lacks the furan-3-ylmethyl substituent, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-4-(furan-3-ylmethyl)piperazine: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
1-(3-Chlorophenyl)-4-(methyl)piperazine: Contains a methyl group instead of the furan-3-ylmethyl group, resulting in distinct characteristics
This comprehensive overview highlights the significance of this compound in various scientific domains. Further research and exploration of this compound may uncover new applications and deepen our understanding of its properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(furan-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-2-1-3-15(10-14)18-7-5-17(6-8-18)11-13-4-9-19-12-13/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWZAZURSVLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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